2-Chloro-6-fluoromandelic acid

Description

Contextual Significance of Halogenated Mandelic Acids as Chiral Scaffolds

Mandelic acid and its derivatives, particularly those with halogen substituents, are recognized for their role as excellent chiral scaffolds in the construction of chiral coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net The presence of halogen atoms like fluorine and chlorine introduces the potential for additional intermolecular interactions, such as hydrogen and halogen bonding, which can lead to unique coordination and packing arrangements in three-dimensional space. researchgate.net

Optically active halogenated mandelic acids are important pharmaceutical intermediates, chiral resolving agents, and chiral ligands. nih.gov The hydroxyl and carboxyl groups on these molecules facilitate the formation of salts or co-crystals with other compounds. nih.gov The position and type of halogen substituent on the mandelic acid ring can significantly influence the efficiency of chiral resolution processes. nih.govresearchgate.net For instance, studies have shown that the resolution of 2-chloromandelic acid can be more efficient than that of its 4-chloro-substituted counterpart. nih.gov This highlights the nuanced role that halogen placement plays in the stereochemical applications of these compounds.

The crystallization behavior of halogenated mandelic acids is also a subject of study, as it provides insights into the factors that govern chiral separation. acs.org The interplay of molecular flexibility, hydrogen bonding, and van der Waals interactions in these molecules makes them model systems for understanding the packing of many pharmaceutical compounds. acs.org

Research Landscape of Substituted Mandelic Acid Derivatives

The research landscape for substituted mandelic acid derivatives is broad, with applications spanning from pharmaceuticals to materials science. Scientists are actively exploring the synthesis and application of these compounds. For example, some 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have been synthesized and shown to exhibit significant antifungal activity. mdpi.com

In another area of research, new classes of imidazolium (B1220033) and pyridinium (B92312) ionic liquids have been synthesized from substituted mandelic acid derivatives. ua.pt These ionic liquids have been evaluated for their toxicity to bacteria and algae, with some showing low toxicity, making them of interest for applications requiring biocompatibility. ua.pt

The chiral separation of mandelic acid derivatives is a persistent area of investigation. Systematic studies using various substituted mandelic acids as model compounds help to establish structure-chiral selectivity relationships. nih.govmdpi.com These studies explore how modifications at the carboxyl and hydroxyl positions, as well as on the aromatic ring, affect the interactions with chiral selectors in chromatographic methods. nih.govmdpi.com The insights gained from this research can guide the development of effective chiral separation methods for other enantiomeric pairs. nih.gov

Furthermore, halogen-substituted mandelic acid derivatives are being investigated for their use in creating metal-organic frameworks (MOFs) and chiral coordination polymers (CPs). mdpi.com The unique structural features of these derivatives contribute to the development of new materials with potential applications in catalysis and separation technologies. researchgate.netmdpi.com

Structure

3D Structure

Properties

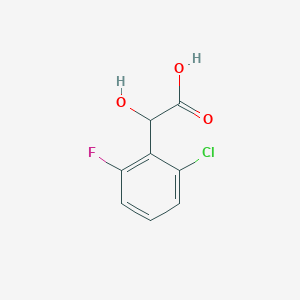

Molecular Formula |

C8H6ClFO3 |

|---|---|

Molecular Weight |

204.58 g/mol |

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H6ClFO3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |

InChI Key |

DRIWAGAZEWKZFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(C(=O)O)O)F |

Origin of Product |

United States |

Asymmetric Synthetic Methodologies for 2 Chloro 6 Fluoromandelic Acid Analogues

Chemoenzymatic Synthetic Routes for Enantiopure Mandelic Acid Derivatives

Chemoenzymatic methods are prized for their high selectivity and environmentally friendly reaction conditions. These approaches often utilize enzymes to achieve kinetic resolution of racemates or to catalyze stereoselective transformations.

Lipase-Mediated Transesterification for Chiral Resolution

Lipases are versatile enzymes widely used for the kinetic resolution of racemic mandelic acid and its derivatives. psu.edursc.orgmdpi.com This method relies on the enantioselective acylation or deacylation of the hydroxyl group at the chiral center.

In a typical lipase-mediated resolution, a racemic mixture of a mandelic acid derivative is subjected to transesterification in an organic solvent. The lipase (B570770) selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. For instance, lipases from Pseudomonas cepacia and Penicillium roqueforti have demonstrated high enantioselectivities in the deacylation of O-acylated mandelates. psu.edu Similarly, Pseudomonas sp. lipase has been effective in the acylation of methyl p-substituted mandelates with vinyl acetate (B1210297), yielding the (R)-mandelates with high enantiomeric excess (ee). psu.edu

The choice of acyl donor and solvent can significantly influence the reaction's rate and enantioselectivity, sometimes even inverting the preferred enantiomer. psu.edursc.org Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are often employed to enhance stability, reusability, and ease of separation from the reaction mixture. mdpi.comcapes.gov.br

Table 1: Lipase-Mediated Resolution of Mandelic Acid Derivatives

| Lipase Source | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Pseudomonas sp. | Methyl p-substituted mandelates | Acylation | (R)-mandelates | >98% | psu.edu |

| Pseudomonas cepacia | O-acylated mandelates | Deacylation | (S)-mandelates | High | psu.edu |

| Penicillium roqueforti | O-acylated mandelates | Deacylation | (S)-mandelates | High | psu.edu |

Asymmetric Bioreduction of Precursor α-Keto Acids

The asymmetric bioreduction of prochiral α-keto acids to the corresponding α-hydroxy acids represents a direct and highly efficient route to enantiopure products. This transformation is typically catalyzed by oxidoreductases, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). researchgate.netresearchgate.net These enzymes utilize cofactors such as NAD(P)H to deliver a hydride to the ketone, establishing the chiral center with high stereocontrol.

Engineered ADHs from organisms like Lactobacillus kefir have been successfully used for the stereoselective bioreduction of various prochiral ketones. acs.org The substrate scope of these enzymes is broad, and they can be tuned through protein engineering to achieve desired selectivity for specific substrates, including precursors to halogenated mandelic acids. researchgate.net This method avoids the 50% theoretical yield limit of kinetic resolutions, making it an attractive strategy for large-scale synthesis.

Whole-Cell Biocatalysis Approaches for Chiral Mandelic Acid Production

Whole-cell biocatalysis offers several advantages over using isolated enzymes, including the in-situ regeneration of expensive cofactors and protection of the enzyme from the reaction environment, which can enhance stability and operational longevity. nih.govmdpi.com

Various microorganisms have been employed for the production of chiral mandelic acids. For example, Pseudomonas sp. ECU1011 has been identified for its ability to enantioselectively deacylate (S)-α-acetoxyphenylacetic acid, yielding (S)-mandelic acid with high enantiomeric excess. nih.gov Another approach involves the use of nitrilases, which catalyze the hydrolysis of nitriles to carboxylic acids. Recombinant Escherichia coli cells expressing nitrilase from Alcaligenes faecalis or Pseudomonas putida have been used to convert mandelonitrile (B1675950) to (R)-mandelic acid with excellent enantioselectivity. nih.govresearchgate.net This method is particularly powerful as it can be combined with in-situ racemization of the unreacted enantiomer, leading to a dynamic kinetic resolution with a theoretical yield of 100%. nih.govrsc.org

Table 2: Whole-Cell Biocatalysis for Chiral Mandelic Acid Production

| Microorganism (Enzyme) | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Pseudomonas sp. ECU1011 | (S)-α-acetoxyphenylacetic acid | (S)-mandelic acid | 98.1% | 45.5% conversion | nih.gov |

| Recombinant E. coli (Nitrilase from A. faecalis) | Mandelonitrile | (R)-mandelic acid | >99% | - | researchgate.net |

Chiral Catalyst-Mediated Asymmetric Synthesis of Halogenated Aryl Hydroxy Acids

In addition to enzymatic methods, the use of small molecule chiral catalysts has emerged as a powerful tool for the asymmetric synthesis of α-hydroxy acids and their derivatives. acs.orgfrontiersin.orgbeilstein-journals.org These catalysts can activate substrates in various ways to facilitate enantioselective transformations.

One notable approach is the asymmetric α-halogenation of carbonyl compounds using chiral phase-transfer catalysts or chiral Brønsted acids. acs.orgjku.at For instance, Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts have been successfully employed as catalysts for the enantioselective α-chlorination of isoxazolidin-5-ones, which are precursors to β-amino acids but demonstrate the principle of asymmetric halogenation. acs.orgjku.at

Another powerful strategy is the asymmetric hydrogenation of α-keto acids catalyzed by chiral transition metal complexes. researchgate.netlookchem.com Ruthenium complexes with chiral ligands, such as RuPHOX-Ru, have been shown to be highly effective for the asymmetric hydrogenation of α-aryl keto acids, affording the corresponding chiral α-hydroxy carboxylic acids in high yields and with excellent enantioselectivities. researchgate.netlookchem.com This method is scalable and provides access to a wide range of chiral building blocks.

Strategic Chemical Synthesis of the 2-Chloro-6-fluoromandelic Acid Core Structure

Exploration of Precursor Functionalization: 2-Chloro-6-fluorobenzaldehyde (B137617) and 2-Chloro-6-fluorobenzoic acid transformations

2-Chloro-6-fluorobenzaldehyde serves as a key intermediate. wikipedia.orgsigmaaldrich.com It can be prepared through the oxidation of 2-chloro-6-fluorotoluene (B1346809). wikipedia.org A common synthetic route involves the chlorination of 2-chloro-6-fluorotoluene to form 2-chloro-6-fluorobenzyl dichloride, followed by hydrolysis to yield the desired aldehyde. google.comgoogle.com An improved method utilizes a solid superacid catalyst for the hydrolysis step, which enhances the yield and avoids the use of large quantities of corrosive sulfuric acid. google.com

Once obtained, 2-chloro-6-fluorobenzaldehyde can be converted to this compound through various methods. One common approach is the Strecker synthesis, where the aldehyde reacts with a cyanide source and an amine, followed by hydrolysis of the resulting α-aminonitrile. Asymmetric variants of the Strecker reaction, using chiral auxiliaries or catalysts, can provide enantiomerically enriched α-amino acids, which can then be converted to the corresponding α-hydroxy acids.

Alternatively, 2-chloro-6-fluorobenzaldehyde can be converted to the corresponding cyanohydrin, which is then hydrolyzed to this compound. The use of hydroxynitrile lyases can facilitate the enantioselective addition of cyanide to the aldehyde, leading to chiral cyanohydrins and subsequently enantiopure mandelic acid derivatives. sbq.org.br

2-Chloro-6-fluorobenzoic acid is another important precursor. researchgate.netsigmaaldrich.commerckmillipore.comnih.gov It can be synthesized from 2-chloro-6-fluorobenzonitrile (B1630290) via hydrolysis. researchgate.net The benzoic acid itself can be a byproduct in some preparations of the corresponding aldehyde. google.com While direct α-hydroxylation of the benzoic acid is challenging, it can be converted to other intermediates that are more amenable to the introduction of the α-hydroxy group.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Chloro-6-fluorobenzaldehyde |

| 2-Chloro-6-fluorobenzoic acid |

| 2-Chloro-6-fluorobenzonitrile |

| This compound |

| 2-Chloro-6-fluorotoluene |

| (R)-mandelic acid |

| (S)-mandelic acid |

| (S)-α-acetoxyphenylacetic acid |

| Mandelonitrile |

| Methyl mandelate |

Stereoselective Introduction of the α-Hydroxyl Group

The critical step in the asymmetric synthesis of this compound is the stereoselective introduction of the α-hydroxyl group. This is most commonly achieved through the enantioselective reduction of a prochiral carbonyl precursor, typically an α-keto acid derivative such as an ester of 2-chloro-6-fluorophenylglyoxylic acid. The primary strategies employed for this transformation are catalyst-controlled asymmetric reductions, which can be broadly categorized into chemocatalytic and biocatalytic methodologies.

Chemocatalytic Asymmetric Reduction

A prominent and widely utilized method for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. nih.govwikipedia.org This reaction employs a chiral oxazaborolidine catalyst in stoichiometric or catalytic amounts, in conjunction with a borane (B79455) source like borane-dimethyl sulfide (B99878) (BMS) or borane-THF complex. wikipedia.orggoogleapis.com The catalyst, derived from a chiral amino alcohol, creates a chiral environment around the carbonyl group of the substrate. The mechanism involves the formation of a six-membered, chair-like transition state where the borane coordinates to the nitrogen of the oxazaborolidine, and the ketone coordinates to the endocyclic boron atom. wikipedia.org This coordination orients the ketone so that the hydride is delivered to one face of the carbonyl, dictated by steric hindrance, thereby producing the desired alcohol enantiomer with high selectivity. msu.edu The predictability and high enantiomeric excess (e.e.) achievable with the CBS reduction make it a powerful tool for synthesizing chiral α-hydroxy acids from their corresponding α-keto esters.

Another significant chemocatalytic approach involves transition-metal-catalyzed asymmetric hydrogenation. Ruthenium complexes featuring chiral ligands, such as those derived from 1,2-diamines and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have proven effective for the asymmetric hydrogenation or transfer hydrogenation of α-keto esters. For instance, the Ru-catalyzed asymmetric transfer hydrogenation of methyl o-chlorobenzoylformate, a close analogue, using a formic acid-triethylamine (HCOOH–Et₃N) azeotrope as the hydrogen source, has been shown to produce the corresponding (R)-o-chloromandelate with high enantioselectivity.

Biocatalytic Asymmetric Reduction

Biocatalysis offers a highly efficient and environmentally benign alternative for the stereoselective reduction of ketones. Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly effective for this purpose. These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), to deliver a hydride to the carbonyl substrate with exceptional stereoselectivity. google.com The reaction is often run using a whole-cell system (e.g., E. coli or yeast) engineered to overexpress the desired KRED and a cofactor regeneration system, making the process economically viable. google.com

The substrate scope for KREDs is broad and includes various aryl ketoesters. Protein engineering and directed evolution have been extensively used to tailor KREDs for specific substrates, enhancing their activity, stability, and stereoselectivity for industrially relevant transformations. For example, engineered KREDs have been developed that can reduce aryl ketoesters at high substrate loadings (e.g., 100 g/L) to furnish the corresponding chiral α-hydroxy esters with excellent yields and enantiomeric excesses often exceeding 99%. abg-ip.com The synthesis of (S)-2-chloro-1-(3,4-difluorophenyl) ethanol, an intermediate for the drug ticagrelor, has been successfully demonstrated using an engineered KRED, highlighting the power of this approach for producing complex chiral halohydrins. googleapis.com

The selection between these methodologies depends on factors such as substrate compatibility, desired enantiomer, scalability, and cost. Both chemocatalytic and biocatalytic routes represent robust and well-established strategies for the stereoselective synthesis of the α-hydroxyl stereocenter in this compound and its analogues.

Interactive Data Table: Representative Asymmetric Reductions of Aryl Keto Precursors

The following table summarizes typical results for the asymmetric reduction of various aryl keto compounds, analogous to the precursors of this compound, using the methodologies described.

| Precursor Substrate | Catalyst/Enzyme | Method | Yield (%) | e.e. (%) | Reference |

| Methyl 2-oxo-2-phenylacetate | Engineered ChKRED20 | Biocatalytic Reduction | >90 | >99 (S) | abg-ip.com |

| Methyl o-chlorobenzoylformate | Ru-(R,R)-Ts-DPEN | Asymmetric Transfer Hydrogenation | - | 92 (R) | Current time information in Bangalore, IN. |

| 2'-Fluoroacetophenone | (R)-Me-CBS | CBS Reduction | - | 99 (R) | researchgate.net |

| 2-Chloro-1-(3-nitrophenyl)ethanone | Pichia minuta JCM 3622 | Whole-Cell Bioreduction | 87 | 99.2 (R) | researchgate.net |

| Ethyl 2-oxo-4-phenylbutanoate | Engineered ChKRED20 | Biocatalytic Reduction | >90 | >99 (R) | abg-ip.com |

Based on the scientific literature available, there is no specific research data for the compound “this compound” corresponding to the detailed outline provided. The search results contain information on similar halogenated mandelic acids, such as 2-chloromandelic acid, but not the specific di-halogenated compound requested.

Therefore, it is not possible to generate the requested article focusing solely on "this compound" with the specified subsections on advanced chiral resolution strategies. The strict instruction to not introduce information outside the explicit scope of the specified compound prevents the use of data from related molecules.

Advanced Chiral Resolution Strategies for 2 Chloro 6 Fluoromandelic Acid

Diastereomeric Salt Formation as a Resolution Strategy

Diastereomeric salt formation is a classical and widely employed method for the separation of enantiomers. wikipedia.org The strategy relies on the reaction of a racemic acid, such as 2-chloro-6-fluoromandelic acid, with a single enantiomer of a chiral base (the resolving agent). This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Due to their different stereochemical arrangements, these diastereomeric salts exhibit distinct physical properties, most notably different solubilities, which allows for their separation. wikipedia.org

Crystallization-Induced Diastereomer Separation

Once the diastereomeric salts are formed, they are typically separated by fractional crystallization. This process exploits the lower solubility of one of the diastereomeric salts in a specific solvent. The less soluble salt will preferentially crystallize out of the solution, leaving the more soluble salt dissolved.

The process involves dissolving the mixture of diastereomeric salts in a suitable solvent at an elevated temperature to ensure complete dissolution, followed by controlled cooling. This cooling process reduces the solubility of the salts, leading to the precipitation of the less soluble diastereomer. The efficiency of this separation is influenced by several factors including the choice of solvent, the rate of cooling, and the concentration of the salt solution. nih.gov After separation by filtration, the purified diastereomeric salt is treated with an acid to cleave the salt and regenerate the optically pure enantiomer of the original acid. google.com

While this is the general procedure, no specific solvents, temperature profiles, or yield data for the crystallization-induced separation of this compound diastereomers have been reported in the reviewed scientific literature.

Derivatization Chemistry and Reaction Mechanisms of 2 Chloro 6 Fluoromandelic Acid

Carboxylic Acid Functional Group Transformations

The carboxyl group (-COOH) is a primary site for derivatization through various nucleophilic acyl substitution reactions. These transformations are fundamental in synthesizing esters, amides, and other related acid derivatives.

Esterification of 2-Chloro-6-fluoromandelic acid is a common transformation that converts the carboxylic acid into an ester. This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The reaction involves the protonation of the carboxyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. Alkyl esters produced through this method are generally stable and can exhibit increased volatility, which is useful for analytical techniques like gas chromatography. gcms.cz

An alternative and highly effective method for creating esters involves the displacement of an alcohol's hydroxyl group by another alcohol, a process known as transesterification. gcms.cz For instance, methyl esters can be readily prepared from 2-chloro-mandelic acid derivatives. chemicalbook.com

Table 1: Potential Ester Derivatives of this compound

| Reactant Alcohol | Catalyst | Derivative Name |

| Methanol | H₂SO₄ | Methyl 2-(2-chloro-6-fluorophenyl)-2-hydroxyacetate |

| Ethanol | HCl | Ethyl 2-(2-chloro-6-fluorophenyl)-2-hydroxyacetate |

| Isopropanol | H₂SO₄ | Isopropyl 2-(2-chloro-6-fluorophenyl)-2-hydroxyacetate |

| Benzyl (B1604629) alcohol | H₂SO₄ | Benzyl 2-(2-chloro-6-fluorophenyl)-2-hydroxyacetate |

The synthesis of amides from this compound is typically accomplished via a two-step process. The first step involves converting the carboxylic acid into a more reactive acid halide, most commonly an acid chloride. This is achieved by treating the acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orgopenstax.org The mechanism involves the conversion of the carboxylic hydroxyl group into a better leaving group, facilitating a nucleophilic acyl substitution by the chloride ion. libretexts.orgyoutube.comyoutube.com

Once formed, the 2-chloro-6-fluoromandeloyl chloride is highly reactive toward nucleophiles. In the second step, the acid chloride reacts rapidly with ammonia, a primary amine, or a secondary amine to yield the corresponding primary, secondary, or tertiary amide. libretexts.orgopenstax.org This reaction, known as aminolysis, generally requires two equivalents of the amine: one to act as the nucleophile and the second to neutralize the hydrochloric acid (HCl) byproduct. openstax.org

Direct amidation of the carboxylic acid without prior conversion to an acid halide is also possible using coupling reagents. These reagents activate the carboxyl group to facilitate the nucleophilic attack by the amine. organic-chemistry.org

Table 2: Potential Amide Derivatives via Acid Halide Intermediate

| Amine Reactant | Intermediate | Final Product Name |

| Ammonia (NH₃) | 2-Chloro-6-fluoromandeloyl chloride | 2-(2-chloro-6-fluorophenyl)-2-hydroxyacetamide |

| Methylamine (CH₃NH₂) | 2-Chloro-6-fluoromandeloyl chloride | N-methyl-2-(2-chloro-6-fluorophenyl)-2-hydroxyacetamide |

| Diethylamine ((C₂H₅)₂NH) | 2-Chloro-6-fluoromandeloyl chloride | N,N-diethyl-2-(2-chloro-6-fluorophenyl)-2-hydroxyacetamide |

| Aniline (C₆H₅NH₂) | 2-Chloro-6-fluoromandeloyl chloride | N-phenyl-2-(2-chloro-6-fluorophenyl)-2-hydroxyacetamide |

Hydroxyl Group Derivatizations

The secondary benzylic hydroxyl (-OH) group provides another avenue for derivatization, allowing for the formation of ethers and esters, or modification through oxidation.

The formation of ethers from the hydroxyl group of this compound can be effectively achieved through the Williamson ether synthesis. masterorganicchemistry.com This method involves a two-step sequence: first, the hydroxyl group is deprotonated by a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide. Second, this alkoxide acts as a nucleophile in an Sₙ2 reaction, attacking an alkyl halide (such as methyl iodide or benzyl bromide) to displace the halide and form the ether linkage. masterorganicchemistry.com This synthesis is highly versatile and works best with methyl or primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.comyoutube.com

Esterification of the hydroxyl group can be accomplished by acylation. This involves reacting the hydroxyl group with a reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride, typically in the presence of a base like pyridine. The base serves to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction.

Table 3: Potential Hydroxyl Group Derivatives

| Reagent(s) | Reaction Type | Derivative Name |

| 1. NaH; 2. CH₃I | Williamson Ether Synthesis | 2-Chloro-6-fluoro-α-methoxyphenylacetic acid |

| 1. NaH; 2. CH₃CH₂Br | Williamson Ether Synthesis | 2-Chloro-6-fluoro-α-ethoxyphenylacetic acid |

| Acetyl chloride, Pyridine | Acylation (Esterification) | 2-Acetoxy-2-(2-chloro-6-fluorophenyl)acetic acid |

| Benzoyl chloride, Pyridine | Acylation (Esterification) | 2-(Benzoyloxy)-2-(2-chloro-6-fluorophenyl)acetic acid |

The secondary alcohol functional group in this compound can be oxidized to a ketone. This transformation yields 2-(2-chloro-6-fluorophenyl)-2-oxoacetic acid, also known as 2-chloro-6-fluorophenylglyoxylic acid. The oxidation of mandelic acid derivatives can be catalyzed by various systems. lookchem.com Stronger oxidizing conditions could potentially lead to cleavage of the carbon-carbon bond between the carbonyl and carboxyl groups, resulting in the formation of 2-chloro-6-fluorobenzoic acid. This oxidative pathway is significant as it relates the mandelic acid derivative back to its corresponding benzaldehyde (B42025) and benzoic acid precursors. lookchem.com

Electrophilic and Nucleophilic Aromatic Substitution on the Halogenated Phenyl Ring

The halogenated phenyl ring is generally deactivated towards electrophilic attack but can be susceptible to nucleophilic substitution under certain conditions.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The benzene (B151609) ring in this compound is substituted with three groups: a chloro group, a fluoro group, and a mandelic acid moiety (-CH(OH)COOH). Both fluorine and chlorine are ortho-, para-directing substituents, but they are also deactivating due to their inductive electron withdrawal. The mandelic acid side chain is considered a meta-directing and deactivating group.

The combined effect of these three groups makes the ring significantly electron-deficient and thus, less reactive towards electrophiles. The directing effects are conflicting: the halogens direct to positions ortho and para relative to themselves, while the side chain directs meta. Given the existing 1,2,3-substitution pattern, the available positions (C3, C4, C5) are subject to complex electronic and steric influences. Any further substitution would be challenging and would likely require harsh reaction conditions.

Nucleophilic aromatic substitution (SₙAr) is a plausible reaction pathway for this molecule, particularly due to the presence of two halogen atoms on an electron-deficient ring. openstax.org The SₙAr mechanism typically requires strong electron-withdrawing groups positioned ortho or para to a leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. openstax.orgchemistrysteps.com

In this compound, both chlorine and fluorine can potentially act as leaving groups. Fluorine is generally a better leaving group than chlorine in SₙAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and better able to stabilize the incoming negative charge in the intermediate stage. chemistrysteps.com A strong nucleophile (e.g., methoxide, an amine, or hydroxide) could attack the carbon bearing either the fluorine or the chlorine atom. The electron-withdrawing nature of the second halogen and the carboxylic acid group would help to stabilize the anionic Meisenheimer complex, facilitating the substitution. chemistrysteps.com

Computational Studies of Reaction Pathways and Mechanisms

Computational chemistry, particularly through the use of Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction pathways and mechanisms involved in the derivatization of molecules like this compound. While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the well-established principles of computational chemistry and existing research on related mandelic acid derivatives and halogen-substituted aromatic compounds allow for a detailed theoretical exploration of its reactivity.

Theoretical investigations into the reaction mechanisms of similar molecules, such as mandelic acid and its derivatives, typically employ DFT methods like B3LYP with basis sets such as 6-311++G(d,p). nih.gov These studies are instrumental in calculating key thermodynamic and electronic parameters that govern the reactivity of the molecule. nih.gov By optimizing the geometries of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction, thereby identifying the most probable reaction pathways.

Key parameters derived from these computational models include Frontier Molecular Orbital (HOMO-LUMO) energies, which are crucial in predicting the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) energy is indicative of the molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap generally suggests higher reactivity.

In the case of this compound, the presence of both chloro and fluoro substituents on the aromatic ring significantly influences its electronic properties and, consequently, its reaction mechanisms. Both chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect can be quantitatively assessed through computational methods by analyzing the electron density distribution and electrostatic potential maps. The electron-withdrawing nature of these halogens is expected to increase the acidity of the carboxylic acid group compared to unsubstituted mandelic acid. pressbooks.pub

Computational models can be used to predict the transition state structures and activation energies for various derivatization reactions, such as esterification of the carboxylic acid group or substitution reactions at the benzylic hydroxyl group. For instance, in an esterification reaction, DFT calculations can model the approach of an alcohol molecule, the formation of the tetrahedral intermediate, and the subsequent elimination of a water molecule. The calculated activation energies for each step would reveal the rate-determining step of the reaction.

Furthermore, computational studies can elucidate the regioselectivity of reactions involving the aromatic ring. The chloro and fluoro substituents, being ortho, para-directing deactivators (due to the interplay of their inductive and resonance effects), will influence the positions of electrophilic aromatic substitution. While the strong inductive effect deactivates the ring towards electrophilic attack, the lone pairs on the halogen atoms can donate electron density through resonance (+R effect), directing incoming electrophiles to the ortho and para positions. Computational modeling of the transition states for substitution at different positions on the ring can predict the most likely products.

The following interactive data table provides a hypothetical comparison of calculated electronic properties for mandelic acid and the predicted trends for this compound, based on the established effects of halogen substitution. These values are illustrative and would require specific DFT calculations for precise determination.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Acidity (pKa) |

| Mandelic Acid | -6.5 | -0.8 | 5.7 | ~3.4 |

| This compound | < -6.5 | < -0.8 | < 5.7 | < 3.4 |

Table 1. Predicted trends in calculated electronic properties and acidity of this compound in comparison to mandelic acid.

Detailed research findings from computational studies on halogenated phenylacetic acids, which are structurally related to this compound, support the predicted increase in reactivity and acidity due to halogen substitution. niscpr.res.in Such studies utilize descriptors like Fukui functions, local softness, and electrophilicity to provide a more nuanced understanding of the reactive sites within the molecule. niscpr.res.in

Applications As a Chiral Building Block in Complex Molecule Synthesis

Precursor in Stereoselective Pharmaceutical Intermediate Synthesis

The enantiomers of 2-chloro-6-fluoromandelic acid, particularly the closely related (R)-2-chloromandelic acid, serve as critical starting materials in the multi-step synthesis of high-value pharmaceutical intermediates. The presence of a carboxylic acid, a hydroxyl group, and a chiral center on the same molecule makes it a versatile precursor for creating other chiral molecules with high optical purity.

Optically pure halogenated mandelic acids are significant intermediates in the pharmaceutical industry. nih.gov A prominent application is the use of (R)-2-chloromandelic acid as a key chiral building block for the synthesis of the antiplatelet drug (S)-clopidogrel, marketed as Plavix. nih.govnih.gov This drug is crucial for preventing blood clots in various cardiovascular diseases. nih.gov The synthesis involves utilizing the stereocenter of (R)-2-chloromandelic acid to establish the final stereochemistry of the active pharmaceutical ingredient.

Another key application is in chiral resolution, where an enantiomer of a mandelic acid derivative is used to separate the enantiomers of a different racemic drug. For instance, (S)-2-chloromandelic acid can be employed as a chiral coformer in a process called enantiospecific cocrystallization to resolve the racemic mixture of the antiepileptic drug etiracetam, yielding the desired S-etiracetam with high enantiopurity.

While specific examples in the agrochemical sector are less direct, the inclusion of fluorine atoms in active compounds is a common strategy to enhance efficacy. Halogenated mandelic acids are recognized for their potential use in the agricultural industry, leveraging the same principles of chirality that are vital in pharmaceuticals. nih.gov

Advanced Spectroscopic and Computational Characterization of 2 Chloro 6 Fluoromandelic Acid and Its Derivatives

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for the unambiguous determination of the three-dimensional structure of molecules, providing precise information on bond lengths, bond angles, and the absolute configuration of stereogenic centers. springernature.comresearchgate.netnih.gov For a chiral, enantiomerically pure compound like 2-Chloro-6-fluoromandelic acid, XRD analysis is the gold standard for assigning the (R) or (S) configuration at its chiral carbon atom.

The process involves irradiating a suitable single crystal of the compound with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density within the crystal, which in turn reveals the atomic arrangement. The key to determining the absolute configuration lies in the phenomenon of anomalous scattering (or resonant scattering), which becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal. nih.gov The presence of the chlorine atom in this compound is advantageous for this purpose, as its anomalous scattering effect is more pronounced than that of lighter atoms like carbon or oxygen, aiding in a more reliable assignment. researchgate.net

| Crystallographic Parameter | Significance for Absolute Configuration |

| Space Group | Must be non-centrosymmetric (chiral) for a single enantiomer. |

| Anomalous Scattering | The effect, enhanced by the chlorine atom, allows differentiation between the true structure and its mirror image. nih.gov |

| Flack Parameter | A value near 0 confirms the assigned configuration with high confidence. researchgate.netox.ac.uk |

| Hooft Parameter | An alternative parameter used for the same purpose as the Flack parameter. |

Electronic Circular Dichroism (ECD) and Optical Rotation Studies

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and optical rotation, are powerful non-destructive techniques for investigating the stereochemistry of chiral molecules in solution. researchgate.net These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Optical Rotation measures the angle to which a plane of polarized light is rotated when passed through a solution of a chiral compound. The specific rotation, [α]D, is a characteristic physical property for a given enantiomer under specific conditions (concentration, solvent, temperature, and wavelength). For the enantiomers of this compound, one would expect equal and opposite specific rotation values, e.g., +X° for the (R)-enantiomer and -X° for the (S)-enantiomer.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. An ECD spectrum displays positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's chromophores and their spatial arrangement. researchgate.net The aromatic ring in this compound acts as a strong chromophore. The ECD spectrum is highly sensitive to the absolute configuration of the molecule. While experimental spectra for this compound are not widely published, studies on mandelic acid itself show characteristic bands in the ultraviolet region that are indicative of its configuration. researchgate.netresearchgate.net The absolute configuration can be determined by comparing the experimentally measured ECD spectrum with a theoretically predicted spectrum generated using computational methods like TD-DFT (see section 6.3). researchgate.netnih.gov

| Technique | Measurement | Application to this compound |

| Optical Rotation | Angle of rotation of plane-polarized light. | Determination of enantiomeric purity and preliminary stereochemical assignment. |

| ECD Spectroscopy | Differential absorption (Δε) of circularly polarized light. | Unambiguous assignment of absolute configuration by matching experimental and computed spectra. researchgate.net |

Density Functional Theory (DFT) Calculations for Structural Elucidation and Intermolecular Interactions

Density Functional Theory (DFT) has become an indispensable computational tool in chemical research, providing deep insights into molecular structure, stability, and spectroscopic properties. nih.gov For this compound, DFT calculations are crucial for complementing and interpreting experimental data, especially for stereochemical assignment.

By employing a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)), the geometry of the molecule can be optimized to find its lowest energy conformation. nih.govmdpi.com This process is vital because the observed spectroscopic properties are a Boltzmann-weighted average of all stable conformers present in solution. nih.gov

A primary application of DFT in this context is the prediction of the ECD spectrum. frontiersin.org Time-dependent DFT (TD-DFT) calculations can simulate the electronic transitions of a molecule, allowing for the generation of a theoretical ECD spectrum for a chosen absolute configuration (e.g., the (S)-enantiomer). arxiv.org Comparing this computed spectrum with the experimental one provides a reliable method for determining the absolute configuration of the sample. researchgate.netfrontiersin.org

Furthermore, DFT is used to predict other spectroscopic data, such as NMR chemical shifts. nih.govbohrium.com Calculating the magnetic shielding tensors for each nucleus allows for the prediction of ¹H and ¹³C NMR spectra. This can aid in the assignment of complex spectra and confirm the proposed structure. DFT can also be used to model intermolecular interactions, such as the hydrogen-bonding dimers commonly formed by carboxylic acids, providing insights into their behavior in the solid state or in concentrated solutions.

| DFT Application | Information Obtained | Relevance to this compound |

| Geometry Optimization | Lowest energy conformers and their relative energies. nih.gov | Essential for accurate prediction of spectroscopic properties. |

| TD-DFT Calculation | Theoretical ECD and UV-Vis spectra. frontiersin.orgarxiv.org | Allows for absolute configuration assignment by comparison with experimental ECD. |

| NMR Shielding Calculation | Predicted ¹H and ¹³C chemical shifts. nih.gov | Aids in the assignment of experimental NMR spectra. |

| Interaction Energy Analysis | Strength and nature of intermolecular forces (e.g., hydrogen bonding). | Helps understand crystal packing and solution-phase aggregation. |

NMR and Mass Spectrometry for Structural Confirmation and Derivatization Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone analytical techniques for the structural elucidation of organic molecules.

NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the methine proton (α-proton), the hydroxyl and carboxylic acid protons (which may be broad and exchangeable), and the protons on the aromatic ring. The coupling patterns and chemical shifts of the aromatic protons would confirm the 1,2,3-substitution pattern. Chiral solvating agents can be used to distinguish between enantiomers by inducing separate signals for the (R) and (S) forms in the ¹H NMR spectrum. rsc.org

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule, confirming its molecular formula. bhu.ac.in The chemical shifts would be characteristic of the carboxylic acid carbon, the alcohol-bearing methine carbon, and the six aromatic carbons, with the carbons directly bonded to chlorine and fluorine showing characteristic shifts. wisc.eduoregonstate.educhemguide.co.uk

Mass Spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. For this compound (molar mass: 204.59 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern under electron ionization (EI) would likely show loss of water (H₂O), formic acid (HCOOH), and characteristic fragments related to the substituted benzyl (B1604629) group.

Derivatization Analysis is often employed to enhance the volatility and thermal stability of polar molecules like carboxylic acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). colostate.edumdpi.com The hydroxyl and carboxylic acid groups can be converted to less polar derivatives, for example, through silylation to form trimethylsilyl (B98337) (TMS) ethers and esters, or through alkylation to form methyl esters. colostate.edunist.gov Analyzing these derivatives by GC-MS not only confirms the structure through predictable mass shifts but also enables sensitive quantification and separation from complex mixtures. researchgate.netnih.gov

| Predicted ¹³C NMR Shifts | Carbon Atom |

| ~170-180 ppm | Carboxylic Acid (C=O) |

| ~110-165 ppm | Aromatic Carbons (C-Cl, C-F, C-H, C-C) |

| ~70-80 ppm | Methine Carbon (CH-OH) |

| Derivatization Method | Reagent Example | Purpose for GC-MS |

| Silylation | BSTFA, MSTFA | Increases volatility and thermal stability by converting -OH and -COOH to -OTMS and -COOTMS. mdpi.com |

| Alkylation (Esterification) | Diazomethane, Methanolic HCl | Converts carboxylic acid to a more volatile methyl ester. colostate.edu |

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for Synthesis and Resolution

The principles of green chemistry are increasingly being applied to the synthesis and resolution of chiral compounds like 2-Chloro-6-fluoromandelic acid to minimize environmental impact and enhance sustainability. A significant area of focus is the use of enzymatic resolutions, which offer a greener alternative to traditional chemical methods.

Lipases, in particular, have demonstrated considerable potential for the kinetic resolution of racemic 2-chloromandelic acid. researchgate.net These enzymes can selectively catalyze the transformation of one enantiomer, allowing for the separation of the desired stereoisomer. For instance, the enantioselective resolution of (R,S)-2-chloromandelic acid has been successfully carried out in organic solvents through irreversible transesterification catalyzed by lipase (B570770) AK, using vinyl acetate (B1210297) as the acyl donor. researchgate.net This biocatalytic approach avoids the use of harsh chemicals and often proceeds under mild reaction conditions.

Furthermore, research into co-crystallization techniques presents another green avenue for chiral resolution. The resolution of various halogenated mandelic acids, including 2-chloromandelic acid, has been achieved through enantiospecific co-crystallization with a resolving agent. nih.gov This method can be highly efficient and avoids the generation of significant solvent waste.

Future research in this area will likely focus on the discovery of more robust and highly selective enzymes, the optimization of reaction conditions to improve efficiency and reduce solvent usage, and the development of novel co-crystallization agents and techniques. The overarching goal is to develop processes that are not only environmentally benign but also economically viable for large-scale production.

Continuous Flow Synthesis and Chiral Separation Technologies

Continuous flow chemistry, utilizing microreactors, is emerging as a powerful tool for the synthesis and separation of chiral active pharmaceutical ingredients (APIs). researchgate.net This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, increased safety, and the potential for automation and seamless integration of reaction and purification steps.

While specific applications of continuous flow synthesis for this compound are still in early stages of exploration, the general principles are highly applicable. A continuous flow process could involve the synthesis of the racemic acid followed by an in-line chiral separation. This separation could be achieved using various techniques, such as simulated moving bed (SMB) chromatography or by employing immobilized chiral selectors or enzymes within the flow reactor.

The development of efficient chiral stationary phases is crucial for the success of continuous chiral separations. For instance, the enantiomeric separation of halogenated mandelic acid derivatives has been investigated using supercritical fluid chromatography, which can be adapted for continuous processes. dntb.gov.ua

Future work will likely concentrate on designing integrated continuous flow systems that combine the synthesis of this compound with its immediate chiral resolution. This will involve the development of novel reactor designs, the optimization of flow conditions, and the discovery of highly efficient and stable chiral selectors suitable for continuous operation.

Exploration of Novel Biocatalysts for Enantiospecific Transformations

The use of biocatalysts, particularly enzymes, is a cornerstone of green chemistry approaches for producing enantiomerically pure compounds. For this compound, the exploration of novel biocatalysts for enantiospecific transformations is a vibrant area of research.

Lipases have been extensively studied for the kinetic resolution of racemic 2-chloromandelic acid. researchgate.net The enzymatic transesterification using lipase AK has been shown to achieve high conversion of the (R)-enantiomer and a high enantiomeric excess of the remaining (S)-enantiomer. researchgate.net The table below summarizes the results of an optimized enzymatic resolution process.

| Parameter | Optimal Value | Outcome |

|---|---|---|

| Enzyme | Lipase AK | High conversion of (R)-2-ClMA (≥98.85%) and large enantiomeric excess of substrate (ees, ≥98.15%) researchgate.net |

| Acyl Donor | Vinyl Acetate | |

| Solvent | Organic Solvent | |

| Temperature | Optimized | |

| Water Content | Optimized | |

| Substrate Ratio | Optimized |

Beyond lipases, researchers are investigating other enzymes and microorganisms that can perform highly selective transformations on halogenated mandelic acids. The goal is to identify biocatalysts that can directly produce the desired enantiomer of this compound from a prochiral substrate, a process known as asymmetric synthesis. This would be more efficient than a kinetic resolution, which has a maximum theoretical yield of 50% for the desired enantiomer.

Future research will involve screening of new microbial sources for novel enzymes, as well as the use of protein engineering and directed evolution to improve the activity, stability, and enantioselectivity of existing biocatalysts.

Advanced Computational Modeling for Predictive Synthesis and Chirality Control

Advanced computational modeling is becoming an indispensable tool for understanding and predicting the outcomes of chemical reactions and separation processes. In the context of this compound, computational methods are being employed to guide the development of more efficient synthesis and resolution strategies.

For instance, a quantitative model based on a Ping-Pong bi-bi mechanism has been developed to simulate and optimize the enzymatic transesterification process for the kinetic resolution of (R,S)-2-chloromandelic acid. nih.gov This model allows for the prediction of reaction outcomes under various conditions, thereby reducing the need for extensive experimental screening. nih.gov

Density Functional Theory (DFT) is another powerful computational tool used to study intermolecular interactions that govern chiral recognition. DFT calculations have been employed to analyze the interactions in a cocrystal system involving S-2-chloro-S-mandelic acid, providing insights into the mechanism of enantiospecificity. researchgate.net

Molecular dynamics (MD) simulations are also being used to investigate the behavior of enzymes like lipases in different solvent environments. dtu.dkcore.ac.uk These simulations can help in understanding how the solvent affects the enzyme's structure, flexibility, and ultimately its catalytic activity and enantioselectivity. core.ac.uk

The future of computational modeling in this field lies in the development of more accurate and predictive models. These models will likely integrate quantum mechanics, molecular mechanics, and machine learning to provide a comprehensive understanding of the factors controlling chirality in both chemical and enzymatic systems. This will enable the in silico design of catalysts and processes for the highly selective synthesis and resolution of this compound.

Integration into Supramolecular Chirality Research

The ability of chiral molecules to self-assemble into larger, ordered structures is the foundation of supramolecular chirality. Halogenated mandelic acid derivatives are of interest in this field due to their potential to form chiral coordination polymers and supramolecular gels. researchgate.netrsc.org The presence of hydroxyl, carboxyl, and halogen functional groups allows for a variety of non-covalent interactions, such as hydrogen bonding and halogen bonding, which can drive the self-assembly process. researchgate.net

While direct research on the supramolecular chemistry of this compound is still emerging, studies on similar mandelic acid derivatives provide valuable insights. For example, mandelic acid appended molecules have been shown to form robust chiral gels. rsc.orgscispace.com These gels can act as templates for the creation of new materials with tailored properties.

The enantioselective recognition of chiral analytes within a chiral supramolecular gel is another promising area of research. nih.gov The chiral environment created by the self-assembled network can lead to enhanced discrimination between enantiomers.

Future research will likely explore the self-assembly properties of this compound and its derivatives to create novel supramolecular materials. This could include the development of chiral gels for applications in enantioselective separations, catalysis, and sensing. The integration of this compound into the broader field of supramolecular chemistry opens up exciting possibilities for the design of functional materials with controlled chirality.

Q & A

Q. What strategies ensure rigorous literature reviews while avoiding unreliable sources?

Q. How should researchers structure collaborative workflows for synthesizing and testing derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.